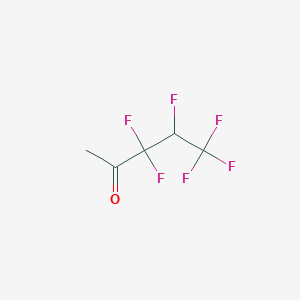

3,3,4,5,5,5-Hexafluoropentan-2-one

Vue d'ensemble

Description

Molecular Structure Analysis

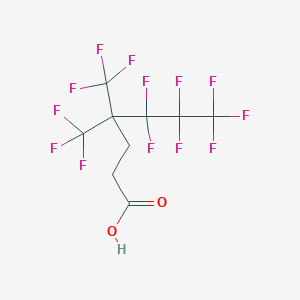

The molecular formula of HFPO is C5H4F6O. It has a molecular weight of 194.07 g/mol. The molecule possesses a high dipole moment due to the presence of the C=O bond and six fluorine atoms, making it a polar compound .Chemical Reactions Analysis

HFPO is a versatile compound with a wide range of uses, including in synthesis, scientific research, and laboratory experiments. It plays a role in the synthesis and characterization of molecular rotors with fluoroaromatic rotators. The reactivity of hexafluoropentane-2,4-dione with hydrazines has been reinvestigated, leading to the formation of various pyrazole derivatives.Physical And Chemical Properties Analysis

HFPO has a boiling point of 105-107 °C, a melting point of -41 to -39 °C, and a density of 1.56 g/cm3. HFPO is highly stable chemically and shows low reactivity towards acids, bases, and oxidizing agents .Applications De Recherche Scientifique

Use in Food Contact Materials

- Scientific Field : Food Safety

- Application Summary : The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF Panel) conducted a safety assessment of 2,3,3,4,4,5,5-heptafluoro-1-pentene, a compound similar to 3,3,4,5,5,5-Hexafluoropentan-2-one, for use as a comonomer in different combinations with the comonomers, ethylene and tetrafluoroethylene, to manufacture fluoropolymers .

- Methods of Application : The fluoropolymer is intended to be used as a polymeric processing agent in a wide range of plastics .

- Results or Outcomes : Worst-case migration of the substance, of the sum of its impurities and of fluoropolymer low molecular weight oligomers below 1,500 Da from finished articles were estimated to be 0.02 μg/kg food, below 0.02 μg/kg food and 1.5 μg/kg food, respectively .

Use in Material Science

- Scientific Field : Material Science

- Application Summary : The properties of 3,3,4,5,5,5-Hexafluoropentan-2-one, particularly thermal and chemical stability, could make it a candidate for research in material science.

- Methods of Application : Perfluorinated compounds can be used as building blocks for the development of novel materials with specific functionalities, such as heat-resistant coatings or lubricants.

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source.

Use in Organic Chemistry

- Scientific Field : Organic Chemistry

- Application Summary : Direct chlorination of 3,3,4,5,5,5-Hexafluoropentan-2-one gave rise to the chloromethyl and dichloromethyl ketones .

- Methods of Application : A pathway for the reaction is proposed, involving 1,1,1,2,3,3-hexafluoropentan-2-one as an intermediate .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Use in Organic Synthesis

- Scientific Field : Organic Synthesis

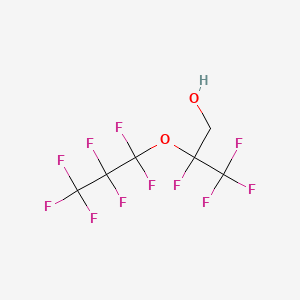

- Application Summary : 3,3,4,4,5,5-hexafluoropentan-1-ol is a compound similar to 3,3,4,5,5,5-Hexafluoropentan-2-one and is used in organic synthesis .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Use in Polymer Chemistry

- Scientific Field : Polymer Chemistry

- Application Summary : Crosslinked terpolymers of vinylidene fluoride, perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride, and cure site monomers for membranes in PEMFC applications .

- Methods of Application : Radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [ (1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN), vinylidene fluoride (VDF) and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) are presented .

- Results or Outcomes : The proton conductivity at 80 °C and 100% relative humidity reached 58 mS cm −1 for a membrane crosslinked at 240 °C and having a hydration number of 33 H 2 O/SO 3 H, while excessive swelling was observed for membranes crosslinked at lower temperatures .

Use in Green Chlorofluorocarbon Substitutes

- Scientific Field : Environmental Chemistry

- Application Summary : Five-membered ring fluorides, including 3,3,4,5,5,5-Hexafluoropentan-2-one, have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness .

- Methods of Application : These compounds are used as substitutes for chlorofluorocarbons (CFCs), which have been identified as the main culprit of ozone depletion .

- Results or Outcomes : The environmental friendliness of these compounds, including 3,3,4,5,5,5-Hexafluoropentan-2-one, was validly confirmed .

Use in Heat Pump Fluids and Etching Agents

- Scientific Field : Industrial Chemistry

- Application Summary : 3,3,4,4,5,5-Hexafluorocyclopentene (F6E) and 1,3,3,4,4,5,5-heptafluorocyclopentene(F7E) have been widely used as heat pump fluids and etching agents .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific outcomes of this application are not mentioned in the source .

Propriétés

IUPAC Name |

3,3,4,5,5,5-hexafluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYIGFFINCTUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379336 | |

| Record name | Methyl perfluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,5,5,5-Hexafluoropentan-2-one | |

CAS RN |

60249-67-4 | |

| Record name | Methyl perfluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B1333278.png)

![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)

![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)